molecular formula C26H24N2O6 B15101666 (4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone

(4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone

Cat. No.: B15101666
M. Wt: 460.5 g/mol
InChI Key: ARLYJAQTFQCVQV-UHFFFAOYSA-N
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Description

The compound (4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone is a complex organic molecule that features a combination of benzodioxole, piperazine, benzofuran, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone involves multiple steps, typically starting with the preparation of the benzodioxole and piperazine intermediates. These intermediates are then coupled under specific conditions to form the desired compound. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

(4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone: has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of aldehyde dehydrogenases by forming direct interactions with active-site cysteine residues . This interaction can inhibit the enzyme’s activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione
  • 1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-furyl)piperazine

Uniqueness

(4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone: is unique due to its combination of benzodioxole, piperazine, benzofuran, and furan moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H24N2O6

Molecular Weight

460.5 g/mol

IUPAC Name

[4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5-hydroxy-1-benzofuran-3-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C26H24N2O6/c29-20-4-6-22-25(19(15-32-22)26(30)23-2-1-11-31-23)18(20)14-28-9-7-27(8-10-28)13-17-3-5-21-24(12-17)34-16-33-21/h1-6,11-12,15,29H,7-10,13-14,16H2

InChI Key

ARLYJAQTFQCVQV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=C(C=CC5=C4C(=CO5)C(=O)C6=CC=CO6)O

Origin of Product

United States

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